(4,5-Dibromopyridin-3-YL)methanol
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Overview
Description
(4,5-Dibromopyridin-3-YL)methanol is a chemical compound with the molecular formula C6H5Br2NO and a molecular weight of 266.92 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of two bromine atoms at the 4 and 5 positions of the pyridine ring and a methanol group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3-pyridinemethanol using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of (4,5-Dibromopyridin-3-YL)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dibromopyridin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding pyridine derivative without bromine.
Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: 4,5-Dibromopyridine-3-carboxaldehyde or 4,5-Dibromopyridine-3-carboxylic acid.
Reduction: 3-Pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(4,5-Dibromopyridin-3-YL)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4,5-Dibromopyridin-3-YL)methanol depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . The presence of bromine atoms can enhance the compound’s ability to interact with specific molecular targets, leading to its biological activity .
Comparison with Similar Compounds
Similar Compounds
(3,5-Dibromopyridin-4-YL)methanol: Similar structure but with bromine atoms at different positions.
4-Bromopyridin-3-YL)methanol: Contains only one bromine atom.
(4,5-Dichloropyridin-3-YL)methanol: Contains chlorine atoms instead of bromine.
Uniqueness
(4,5-Dibromopyridin-3-YL)methanol is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with other molecules. The presence of two bromine atoms can enhance its ability to participate in substitution reactions and increase its biological activity compared to similar compounds with fewer or different halogen atoms .
Properties
Molecular Formula |
C6H5Br2NO |
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Molecular Weight |
266.92 g/mol |
IUPAC Name |
(4,5-dibromopyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5Br2NO/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2 |
InChI Key |
CLLKQPJMDWTXOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Br)CO |
Origin of Product |
United States |
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